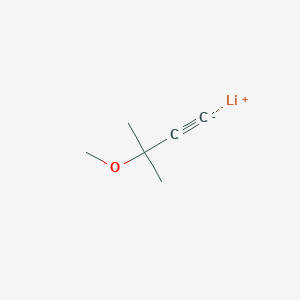
1H-Cycloundec(d)isoindole-1,12,15-trione, 2,3,3a,4,6a,9,10,11-octahydro-11-hydroxy-4,5,8-trimethyl-3-(2-methylpropyl)-, (3S,3aR,4S,6aS,7E,11S,13E,15aS)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Cycloundec(d)isoindole-1,12,15-trione, 2,3,3a,4,6a,9,10,11-octahydro-11-hydroxy-4,5,8-trimethyl-3-(2-methylpropyl)-, (3S,3aR,4S,6aS,7E,11S,13E,15aS)- is a complex organic compound known for its unique structural features and diverse applications. This compound is characterized by its intricate ring system and multiple functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1H-Cycloundec(d)isoindole-1,12,15-trione involves multiple steps, each requiring specific reaction conditions. The synthetic routes typically include cyclization reactions, reduction, and functional group modifications. Industrial production methods often involve the use of advanced techniques such as catalytic hydrogenation and high-pressure reactions to achieve the desired product with high purity and yield .
Chemical Reactions Analysis
1H-Cycloundec(d)isoindole-1,12,15-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Scientific Research Applications
1H-Cycloundec(d)isoindole-1,12,15-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and target specific proteins.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Cycloundec(d)isoindole-1,12,15-trione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of these proteins and modulating various biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
1H-Cycloundec(d)isoindole-1,12,15-trione can be compared with other similar compounds such as:
Cycloundecane derivatives: These compounds share a similar ring structure but differ in functional groups and reactivity.
Isoindole derivatives: These compounds have a similar core structure but vary in the substituents attached to the ring system.
Trione compounds: These compounds contain multiple carbonyl groups and exhibit similar reactivity patterns.
The uniqueness of 1H-Cycloundec(d)isoindole-1,12,15-trione lies in its specific combination of functional groups and ring system, which confer distinct chemical and biological properties.
Properties
CAS No. |
72363-47-4 |
|---|---|
Molecular Formula |
C24H33NO4 |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
(1S,3Z,6S,9Z,11S,14S,15R,16S)-6-hydroxy-9,13,14-trimethyl-16-(2-methylpropyl)-17-azatricyclo[9.7.0.01,15]octadeca-3,9,12-triene-2,5,18-trione |
InChI |
InChI=1S/C24H33NO4/c1-13(2)10-18-22-16(5)15(4)12-17-11-14(3)6-7-19(26)20(27)8-9-21(28)24(17,22)23(29)25-18/h8-9,11-13,16-19,22,26H,6-7,10H2,1-5H3,(H,25,29)/b9-8-,14-11-/t16-,17+,18+,19+,22+,24-/m1/s1 |
InChI Key |
BVKOTAZOMFVYMH-YBCLPTENSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2[C@@H](NC(=O)[C@@]23[C@@H](/C=C(\CC[C@@H](C(=O)/C=C\C3=O)O)/C)C=C1C)CC(C)C |
Canonical SMILES |
CC1C2C(NC(=O)C23C(C=C(CCC(C(=O)C=CC3=O)O)C)C=C1C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


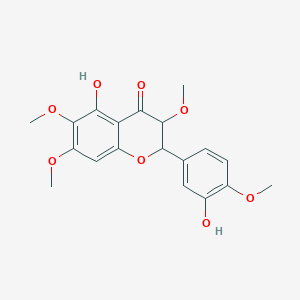
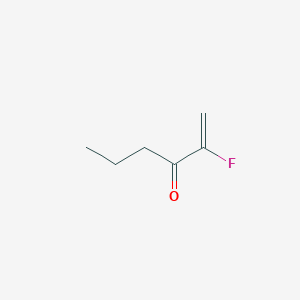
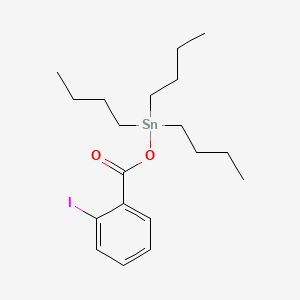



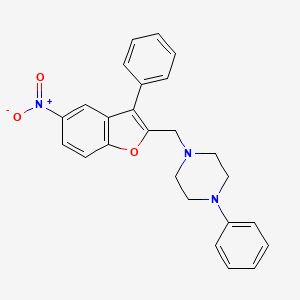
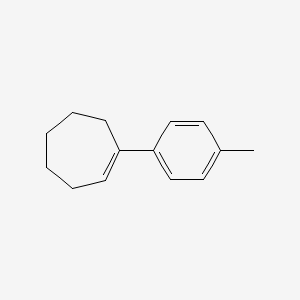
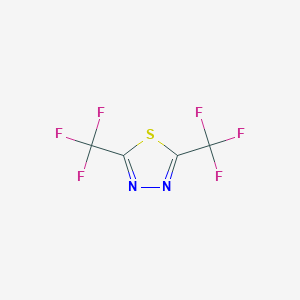

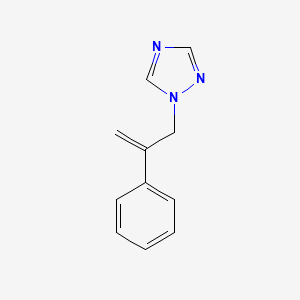
![(1R)-5,6-Dimethylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B14455204.png)

